Dimethyl (2-hydroxyethenyl)phosphonate
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Overview
Description
Dimethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O4P. It is a colorless to slightly yellow liquid that is soluble in water and various organic solvents. This compound is commonly used in organic synthesis and as a flame retardant due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-hydroxyethenyl)phosphonate can be synthesized through the reaction of trimethyl phosphate with ethylene glycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product and methanol as a by-product .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-hydroxyethenyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions to form various phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various phosphonate esters. These products have significant applications in different fields, including agriculture, pharmaceuticals, and materials science .
Scientific Research Applications
Dimethyl (2-hydroxyethenyl)phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl (2-hydroxyethenyl)phosphonate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes. In industrial applications, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of fire .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-hydroxyethyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
- Trimethyl (2-hydroxyethyl)phosphonate
Uniqueness
Dimethyl (2-hydroxyethenyl)phosphonate is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity and better solubility in organic solvents. These characteristics make it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
91152-71-5 |
---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethenol |
InChI |
InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3-5H,1-2H3 |
InChI Key |
MNZSMHNOELFFHK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C=CO)OC |
Origin of Product |
United States |
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